molecular formula C22H25N5O2 B2876514 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1006859-16-0

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2876514
CAS RN: 1006859-16-0
M. Wt: 391.475
InChI Key: SLHWVJDWQKWXJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, such as the study by Chkirate et al. (2019), revealed the synthesis of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes demonstrated significant antioxidant activity, suggesting potential applications in developing antioxidant agents. The study involved the characterization of these complexes through various spectroscopic methods and highlighted their supramolecular architectures facilitated by hydrogen bonding interactions (Chkirate et al., 2019).

Catalytic Performance

Another study by Ebrahimipour et al. (2018) focused on the synthesis and structure elucidation of a novel mixed-ligand Cu(II) Schiff base complex. The complex exhibited catalytic activity for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes, indicating potential applications in catalysis and organic synthesis (Ebrahimipour et al., 2018).

Antitumor Activity

The study by Al-Suwaidan et al. (2016) on novel 3-benzyl-4(3H)quinazolinone analogues demonstrated broad spectrum antitumor activity. This suggests that structurally similar compounds, including our compound of interest, may also hold potential in antitumor research. The compounds were evaluated in vitro and showed to be potent against various cancer cell lines, indicating their relevance in cancer therapy (Al-Suwaidan et al., 2016).

Glycosylation and Disaccharides Synthesis

Qiu et al. (2022) explored a method for direct conversion of unprotected 2-acetamido sugars into their oxazolines, leading to the synthesis of 1,2-trans-glycosides and disaccharides. This study points to the importance of compounds with acetamide functionalities in facilitating novel synthetic pathways for carbohydrate chemistry (Qiu et al., 2022).

Antifungal and Antimicrobial Agents

Compounds with pyrazole and quinazolinone moieties have been investigated for their potential as antimicrobial and antifungal agents. For instance, El-Bayouki et al. (2011) synthesized novel 4(3H)-quinazolinone derivatives exhibiting significant antifungal and antitumor activities. Such studies underscore the potential utility of our compound of interest in developing new antimicrobial and antifungal therapies (El-Bayouki et al., 2011).

properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-14-8-10-17(11-9-14)23-20(28)13-26-21(29)18-6-4-5-7-19(18)24-22(26)27-16(3)12-15(2)25-27/h8-12H,4-7,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHWVJDWQKWXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(CCCC3)N=C2N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(p-tolyl)acetamide

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